molecular formula C24H32N4O B3884443 (1H-benzimidazol-2-ylmethyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine

(1H-benzimidazol-2-ylmethyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine

Cat. No.: B3884443
M. Wt: 392.5 g/mol
InChI Key: GWAWLMLVILVHAZ-UHFFFAOYSA-N
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Description

The compound contains a benzimidazole moiety, which is a fused aromatic ring structure consisting of a benzene ring and an imidazole ring . Benzimidazoles are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety . Molecules having benzimidazole motifs showed promising application in biological and clinical studies .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be analyzed using various spectroscopic techniques. For example, vibrational spectroscopy and quantum computational studies can provide information on the optimized geometrical structure, electronic and vibrational features of the compound .

Mechanism of Action

The mechanism of action of benzimidazole derivatives in biological systems can vary widely depending on the specific compound. Some benzimidazole derivatives have been found to inhibit the binding of certain proteins and can be used as anti-cancer agents .

Safety and Hazards

The safety and hazards associated with benzimidazole derivatives would depend on the specific compound. It’s important to refer to the Material Safety Data Sheet (MSDS) for the specific compound for information on safety, risk, and hazard .

Future Directions

Benzimidazole derivatives have shown promising applications in various fields, including medicinal chemistry. Future research could focus on exploring the potential uses of these compounds in treating various diseases, as well as developing new synthesis methods for these compounds .

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-1-[1-[2-(4-methoxyphenyl)ethyl]piperidin-3-yl]-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O/c1-27(18-24-25-22-7-3-4-8-23(22)26-24)16-20-6-5-14-28(17-20)15-13-19-9-11-21(29-2)12-10-19/h3-4,7-12,20H,5-6,13-18H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWAWLMLVILVHAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCN(C1)CCC2=CC=C(C=C2)OC)CC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1H-benzimidazol-2-ylmethyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine
Reactant of Route 2
(1H-benzimidazol-2-ylmethyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine
Reactant of Route 3
(1H-benzimidazol-2-ylmethyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine
Reactant of Route 4
(1H-benzimidazol-2-ylmethyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine
Reactant of Route 5
Reactant of Route 5
(1H-benzimidazol-2-ylmethyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine
Reactant of Route 6
Reactant of Route 6
(1H-benzimidazol-2-ylmethyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine

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